3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate
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Overview
Description
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate is a complex organic compound with a unique structure that combines elements of indole and carbazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate typically involves multi-step organic reactions. The initial step often includes the formation of the indole and carbazole moieties, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aldehydes, ketones, and phosphates, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging and as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function and leading to various cellular responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene acetaldehyde: Shares the indole moiety but lacks the carbazole component.
1,3,3-Trimethyl-1,3-dihydro-indol-2-ylidene acetaldehyde: Similar structure but different functional groups.
Uniqueness
3-((1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene)-9-ethyl-3H-carbazolium dihydrogen phosphate is unique due to its combination of indole and carbazole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
83950-25-8 |
---|---|
Molecular Formula |
C27H27N2.H2O4P C27H29N2O4P |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
dihydrogen phosphate;9-ethyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]carbazole |
InChI |
InChI=1S/C27H27N2.H3O4P/c1-5-29-23-12-8-6-10-20(23)21-18-19(14-16-24(21)29)15-17-26-27(2,3)22-11-7-9-13-25(22)28(26)4;1-5(2,3)4/h6-18H,5H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
JYPUSZLRQPEFPP-UHFFFAOYSA-M |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.OP(=O)(O)[O-] |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C)C5=CC=CC=C51.OP(=O)(O)[O-] |
Origin of Product |
United States |
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